1-Allyl-3-butylbutylxanthine is an organic compound belonging to the xanthine family, which includes various methylated derivatives of xanthine. This compound is characterized by the presence of an allyl group and a butyl group attached to the xanthine structure, which significantly influences its biological properties and potential applications. The compound has garnered interest due to its potential pharmacological effects, particularly in the field of medicinal chemistry.
1-Allyl-3-butylbutylxanthine is classified as a xanthine derivative. Xanthines are purine bases that play crucial roles in biological systems, particularly as precursors for nucleotides and as signaling molecules. This specific compound is notable for its unique side chains, which may impart distinct biological activities compared to other xanthines.
The synthesis of 1-Allyl-3-butylbutylxanthine typically involves several steps:
The process generally involves heating a mixture of 3,7-dimethylxanthine and allyl bromide in the presence of a base. The reaction proceeds through nucleophilic attack by the xanthine nitrogen on the allyl bromide, leading to the formation of 1-Allyl-3-butylbutylxanthine with high yields reported (up to 95% under optimal conditions) .
The molecular formula for 1-Allyl-3-butylbutylxanthine is , with a molecular weight of approximately 220.23 g/mol. The structure features a xanthine core with an allyl group at position 1 and a butyl group at position 3.
The compound's structural characteristics can be analyzed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the presence of functional groups and verify purity .
1-Allyl-3-butylbutylxanthine can participate in various chemical reactions typical of xanthine derivatives:
The stability of the compound under different pH conditions can influence its reactivity. For instance, alkaline conditions may promote further reactions due to increased nucleophilicity.
The mechanism by which 1-Allyl-3-butylbutylxanthine exerts its biological effects is not fully elucidated but is believed to involve interactions with adenosine receptors, similar to other xanthines that serve as antagonists or modulators of these receptors.
Research indicates that modifications in the side chains significantly affect receptor binding affinity and selectivity, suggesting that this compound could have unique pharmacological profiles compared to classical xanthines like caffeine .
Relevant analyses using techniques such as Differential Scanning Calorimetry (DSC) can provide insights into thermal stability .
1-Allyl-3-butylbutylxanthine has potential applications in various scientific fields:
Research continues into its efficacy and safety profile for potential therapeutic uses .
The xanthine scaffold—a dioxopurine core comprising fused imidazole and pyrimidine rings—represents one of medicinal chemistry’s most privileged structures. Naturally occurring xanthines like caffeine, theophylline, and theobromine have been exploited for millennia for their stimulant, bronchodilatory, and diuretic effects. Modern drug discovery programs began systematically exploring synthetic xanthine derivatives in the mid-20th century to enhance potency, selectivity, and pharmacokinetic profiles. Early efforts focused on substitutions at the N-1, N-3, N-7, and C-8 positions to modulate adenosine receptor affinity, phosphodiesterase inhibition, or calcium channel blockade. For instance, pentoxifylline (1-(5-oxohexyl)-3,7-dimethylxanthine), developed for peripheral vascular disease, demonstrated the therapeutic potential of N-1 and N-3 alkyl chain extensions [7].
The 1980s–2000s marked a renaissance in xanthine medicinal chemistry, driven by advanced synthetic methodologies and structural biology insights. Researchers exploited the scaffold’s versatility to target diverse enzyme classes beyond neurotransmitter receptors. Notably, the discovery that 8-benzyl-substituted xanthines could inhibit cytosolic phosphoenolpyruvate carboxykinase (PEPCK)—a pivotal enzyme in gluconeogenesis—opened new therapeutic avenues for metabolic disorders and cancer [2] [10]. This period also saw strategic innovations in substitution patterns:
Table 1: Evolution of Key Xanthine Derivatives in Drug Discovery
Compound Class | Key Substitutions | Primary Target | Therapeutic Application |
---|---|---|---|
Natural Xanthines | N-3, N-7 Methyl (e.g., caffeine) | Adenosine receptors | Stimulant, Bronchodilator |
Alkylxanthines (1980s) | N-1, N-3 Alkyl chains | Phosphodiesterase | Vasodilator (e.g., Pentoxifylline) |
8-Benzylxanthines (1990s) | C-8 Benzyl, N-1/N-3 Alkyl | PEPCK, Kinases | Metabolic disease, Oncology |
Multi-substituted (2000s+) | N-1/N-3 Heterocyclic, C-8 Arylalkyl | Diverse enzymes/Receptors | Targeted therapies |
1-Allyl-3-butyl-8-(N-Acetyl-4-Aminobenzyl)-Xanthine emerged from this era as a product of rational design. Its development leveraged three key advancements: (1) X-ray crystallography of xanthine-PEPCK complexes revealing GTP-binding site interactions [10]; (2) Improved synthetic routes for C-8 benzyl modifications via Mannich reactions or palladium-catalyzed couplings [7]; and (3) Structure-activity relationship (SAR) studies establishing N-3 alkyl chains as critical for hydrophobic pocket engagement [10]. Unlike early xanthines with limited target specificity, this compound exemplifies the scaffold’s capacity for precision targeting of metabolic enzymes through strategically engineered substitutions.
1-Allyl-3-butyl-8-(N-Acetyl-4-Aminobenzyl)-Xanthine (chemical formula: C₂₁H₂₅N₅O₃; molecular weight: 395.45 g/mol) integrates distinct pharmacophores at the N-1, N-3, and C-8 positions of the xanthine core, conferring target specificity and optimized binding. Its systematic name, N-(4-{[3-butyl-2,6-dioxo-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}phenyl)acetamide, reflects this multifactorial architecture [1] [2]. Each substituent contributes critically to molecular recognition:
N-1 Allyl Group (CH₂-CH=CH₂): The allyl moiety provides moderate steric bulk and electron density, balancing membrane permeability and polar surface area. Allyl substitution at N-1 enhances metabolic stability compared to shorter alkyl chains (e.g., methyl) while maintaining conformational flexibility. This group occupies a solvent-exposed region near Lys213 in PEPCK’s GTP-binding site, forming weak van der Waals contacts without steric clash [10].
N-3 Butyl Chain (CH₂-CH₂-CH₂-CH₃): A butyl extension at N-3 is optimal for hydrophobic pocket insertion. SAR studies demonstrate that potency against PEPCK increases with N-3 alkyl length up to C4 (butyl), yielding IC₅₀ values of 8.2 μM compared to 50 μM for the N-3 methyl analogue [10]. The butyl group penetrates a lipophilic cleft formed by PEPCK residues Phe92, Leu384, and Tyr235, with its terminal methyl group engaging in π-alkyl interactions with Phe92.
C-8 N-Acetyl-4-Aminobenzyl Moiety: This is the most distinctive pharmacophore. The para-acetylaminobenzyl group (–CH₂–C₆H₄–NHCOCH₃) enables dual binding interactions:
Table 2: Key Binding Interactions in PEPCK Complex (PDB: 1M51)
Substituent | PEPCK Residue | Interaction Type | Distance (Å) |
---|---|---|---|
N-3 Butyl Terminal Methyl | Phe92 | π-alkyl | 4.1 |
Xanthine Core C-6 Carbonyl | Lys213 | H-bond (water-mediated) | 2.9 |
p-Acetamido Carbonyl | Asn387 ND₂ | H-bond | 2.8 |
p-Acetamido NH | Glu365 O | H-bond | 3.0 |
C-8 Benzyl Ring | Phe533 | π-π stacking | 5.3 |
The molecule’s three-dimensional conformation further enhances target engagement. The xanthine core adopts a planar orientation, stabilized by intramolecular H-bonding between N-9 and the C-6 carbonyl. The N-acetylaminobenzyl group rotates ~45° relative to the purine plane, optimizing aryl stacking within the GTP site. This geometry is conserved across crystalline and solution states, as confirmed by NMR coupling constants and computational modeling [3] [10].
Synthetic accessibility underpins this compound’s utility. It is typically prepared via sequential alkylations:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: